N,N'-bis(4-fluorophenyl)-3-methylhexanediamide
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Overview
Description
N,N’-bis(4-fluorophenyl)-3-methylhexanediamide: is an organic compound characterized by the presence of two 4-fluorophenyl groups attached to a 3-methylhexanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-fluorophenyl)-3-methylhexanediamide typically involves the reaction of 4-fluoroaniline with 3-methylhexanedioyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of N,N’-bis(4-fluorophenyl)-3-methylhexanediamide can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant flow rates. The continuous flow process enhances the efficiency and scalability of the production, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(4-fluorophenyl)-3-methylhexanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The fluorine atoms in the 4-fluorophenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
N,N’-bis(4-fluorophenyl)-3-methylhexanediamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of polymers and other advanced materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Explored for its potential use in drug delivery systems and as a component of diagnostic agents.
Industry: Utilized in the production of high-performance materials such as coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of N,N’-bis(4-fluorophenyl)-3-methylhexanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with target molecules, contributing to its potency and selectivity.
Comparison with Similar Compounds
- N,N’-bis(4-fluorophenyl)pyromellitic diimide
- N,N’-bis(4,6-dimethylpyrimidin-2-yl)pyromellitic diimide
- N,N’-bis(2,3,5,6-tetrafluorophenyl)pyromellitic diimide
Uniqueness: N,N’-bis(4-fluorophenyl)-3-methylhexanediamide is unique due to its specific structural features, including the presence of 4-fluorophenyl groups and a 3-methylhexanediamide backbone. These features confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
N,N'-bis(4-fluorophenyl)-3-methylhexanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O2/c1-13(12-19(25)23-17-9-5-15(21)6-10-17)2-11-18(24)22-16-7-3-14(20)4-8-16/h3-10,13H,2,11-12H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJKMUBHIZWCBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NC1=CC=C(C=C1)F)CC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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